molecular formula C11H16O B6331782 (1R)-2,2-dimethyl-1-phenylpropan-1-ol CAS No. 23439-91-0

(1R)-2,2-dimethyl-1-phenylpropan-1-ol

Cat. No.: B6331782
CAS No.: 23439-91-0
M. Wt: 164.24 g/mol
InChI Key: YBVRFTBNIZWMSK-JTQLQIEISA-N
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Description

(1R)-2,2-dimethyl-1-phenylpropan-1-ol is an organic compound with the molecular formula C11H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-dimethyl-1-phenylpropan-1-ol can be achieved through several methods. One common method involves the reduction of the corresponding ketone, 2,2-dimethyl-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the ketone precursor using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-dimethyl-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products Formed

Scientific Research Applications

(1R)-2,2-dimethyl-1-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-2,2-dimethyl-1-phenylpropan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (1S)-2,2-dimethyl-1-phenylpropan-1-ol: The enantiomer of (1R)-2,2-dimethyl-1-phenylpropan-1-ol with similar chemical properties but different biological activity.

    2,2-dimethyl-1-phenylpropan-1-one: The ketone precursor used in the synthesis of this compound.

    2,2-dimethyl-1-phenylpropane: The fully reduced form of the compound.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific three-dimensional arrangement allows it to interact differently with biological molecules compared to its enantiomer .

Properties

IUPAC Name

(1R)-2,2-dimethyl-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRFTBNIZWMSK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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